N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s an essential heterocyclic compound with a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Pyrrolidine is another five-membered ring but contains one nitrogen atom and four carbon atoms . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . Pyrrolidine, on the other hand, is a five-membered ring made up of one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Synthesis and Chemical Reactivity
Research in the field of organic chemistry has explored the synthesis and reactivity of compounds structurally related to N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide. For example, Aleksandrov et al. (2020) focused on the synthesis of derivatives by condensation reactions, leading to various compounds with potential pharmaceutical applications (Aleksandrov, Zablotskii, & El’chaninov, 2020). These synthetic methodologies provide a foundation for developing new compounds with tailored properties for specific scientific applications.
Pharmaceutical Applications
Several studies have delved into the potential pharmaceutical applications of compounds similar to this compound. Research by Shishkina et al. (2018) on polymorphic modifications of related compounds demonstrated the significance of structural variation in developing new pharmaceuticals with enhanced efficacy (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018). These findings contribute to the ongoing search for novel drug candidates with improved therapeutic profiles.
Molecular Mechanisms and Binding Studies
Investigations into the molecular mechanisms and binding properties of compounds like this compound have shed light on their potential interaction with biological targets. Steinfeld et al. (2011) provided insights into the bifunctional nature of certain molecules, revealing their ability to interact with multiple receptors, which could inform the design of multi-target drugs (Steinfeld, Hughes, Klein, Smith, & Mammen, 2011). This research emphasizes the importance of understanding the multifaceted interactions of these compounds for therapeutic applications.
Material Science and Sensing Applications
In the realm of material science, research has explored the use of structurally related compounds in the development of sensors and other materials. Carbas et al. (2012) discussed the synthesis of fluorescent polymers based on quinoxaline derivatives for potential use in sensing applications, highlighting their selectivity towards specific metal ions (Carbas, Kıvrak, Zora, & Önal, 2012). Such studies underscore the versatility of these compounds in creating new materials with specific detection capabilities.
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds containing a thiophene ring, like this one, have been associated with a wide range of pharmacological properties and biological activities, such as anticonvulsant, anticancer, antitumor, antibacterial, and insecticidal .
Result of Action
The compound has been studied for its antitumor activity on a375 cells . The results show that the compound has a certain inhibitory effect on A375 cells .
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(17-9-19-15-3-1-2-4-16(15)21-17)20-14-5-7-22(11-14)10-13-6-8-24-12-13/h1-4,6,8-9,12,14H,5,7,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDGOFBYUQQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3N=C2)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.